Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h5-6H,2-4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGQBVVLZDCQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704386 | |
| Record name | Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721920-80-5 | |
| Record name | Ethyl (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Chemical Reactions Analysis
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is used in the development of molecular sensors and self-assembly systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. In cancer cells, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Functional Group Impact : The ethyl/methyl ester variants exhibit differences in lipophilicity and metabolic stability. For example, the ethyl ester (CAS 445490-61-9) is more lipophilic than its carboxylic acid counterpart, enhancing cell membrane permeability .
- Synthetic Flexibility : Boc-protected derivatives (e.g., CAS 925889-81-2) are critical intermediates for selective functionalization, avoiding unwanted side reactions during synthesis .
Key Observations :
- Organometallic Approaches: Use of s-BuLi in THF at low temperatures (−42°C) enables precise alkylation of the naphthyridine core .
- Protection Strategies : Boc groups stabilize reactive nitrogen sites during synthesis, as seen in intermediates for integrin-targeting compounds .
Spectroscopic and Physicochemical Properties
Table 3: NMR Data Comparison (Selected Signals)
Key Observations :
- Ester Group Signals : Ethyl esters show characteristic quartets (δ ~4.1–4.2 ppm) for OCH₂, whereas methyl esters exhibit singlets (δ ~3.8–3.9 ppm) .
- Core Structure Consistency : The tetrahydro-naphthyridine ring protons resonate at δ ~2.7–2.8 ppm across analogues, indicating structural similarity in the bicyclic system .
Biological Activity
Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate is a heterocyclic compound belonging to the naphthyridine family. Its unique structure includes a tetrahydro ring fused with a naphthyridine core and an ethyl acetate moiety, making it of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
- IUPAC Name : this compound
- CAS Number : 721920-80-5
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The biological activity of this compound primarily involves its interactions with specific molecular targets:
- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes. This inhibition disrupts essential metabolic pathways within bacteria, leading to cell death.
- Anticancer Potential : Research indicates that this compound may interfere with cellular signaling pathways in cancer cells. It has been observed to induce apoptosis and inhibit cell proliferation in various cancer models .
Antibacterial Activity
The compound has shown promising results in vitro against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In cancer studies, this compound has been evaluated for its effects on tumor growth:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colorectal Cancer) | 1.5 |
| MCF7 (Breast Cancer) | 3.0 |
| HeLa (Cervical Cancer) | 2.0 |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted to evaluate the antibacterial efficacy of various naphthyridine derivatives including this compound against Staphylococcus aureus, the compound demonstrated a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Anticancer Activity
A preclinical study assessed the anticancer potential of this compound on SW620 colorectal carcinoma xenografts in mice. Results indicated a marked decrease in tumor volume and weight after administration of the compound over a period of four weeks.
Comparison with Similar Compounds
This compound can be compared with other naphthyridine derivatives to highlight its unique properties:
| Compound | Structure Type | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin) | Naphthyridine | Moderate | High |
| 2-(5,6-Tetrahydro-1-naphthyl)-ethanol | Naphthalene derivative | Low | Moderate |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine | Pyrazole derivative | High | Low |
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for Ethyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate?
- Methodological Answer : Synthesis typically involves condensation reactions or functional group transformations. For example, refluxing triphenylphosphoranylideneaminopyridone derivatives with acetic acid and water (6 hours, followed by filtration and recrystallization in ethanol) is a documented route . Another approach uses aliphatic substrates, such as 2,2,4-trichloro-4,6-dicyanohexanoyl chloride, under high-temperature conditions (140°C with HCl and Bu₂O) to form naphthyridine derivatives .
Q. How can researchers purify this compound, and what analytical techniques are recommended?
- Methodological Answer : Purification often involves preparative thin-layer chromatography (TLC) with toluene:acetone (10:3) as the eluent . Recrystallization from ethanol or methanol is effective for removing byproducts like triphenylphosphine oxide. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While no specific hazards are reported, standard laboratory protocols (gloves, goggles, fume hood) should be followed due to the lack of comprehensive toxicological data . Emergency procedures include contacting Combi-Blocks Inc. during business hours or Infotrac (1-800-535-5053) for spills or exposure .
Q. What are typical impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., alkylamines) or side products from incomplete cyclization. Monitoring reaction progress via TLC and optimizing reflux duration (e.g., 3–6 hours) can reduce these . Washing with methanol or ethanol during filtration helps remove polar impurities .
Q. How is the compound stored to ensure stability?
- Methodological Answer : Store in amber glass bottles at 4°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption. Stability testing via accelerated degradation studies (e.g., exposure to light, heat, or humidity) is recommended due to limited long-term data .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and reaction pathways. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error approaches . For example, hydrogenation steps (e.g., using Pd/C) benefit from computational modeling of adsorption energies .
Q. What strategies resolve contradictory data in toxicity or reaction yields?
- Methodological Answer : Reproducibility issues may arise from unaccounted variables (e.g., trace moisture, oxygen). Employ a factorial design to test variables systematically (e.g., temperature, catalyst loading, solvent purity) . For toxicity discrepancies, conduct Ames tests or in vitro cytotoxicity assays to supplement existing safety data .
Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?
- Methodological Answer : Isotopic labeling (e.g., deuterated reagents) combined with mass spectrometry tracks proton transfer or bond cleavage. Kinetic studies (e.g., varying substrate concentrations) and intermediate trapping (e.g., using quenching agents) provide mechanistic insights . For example, the cyclization of trichloro-dicyanohexanoyl chloride to naphthyridines involves HCl elimination, verified via intermediate isolation .
Q. What catalytic systems enhance hydrogenation or functionalization of the naphthyridine core?
- Methodological Answer : Palladium on carbon (Pd/C) under hydrogen atmosphere (70°C in ethyl acetate) is effective for reducing unsaturated bonds in related tetrahydro-naphthyridine derivatives . For asymmetric functionalization, chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) can be explored.
Q. How do researchers design experiments to balance multiple variables (e.g., solvent, temperature) efficiently?
- Methodological Answer : Use factorial experimental design (e.g., 2^k designs) to evaluate interactions between variables . For instance, a 2³ design testing temperature (low/high), solvent polarity (polar/nonpolar), and catalyst presence (yes/no) identifies optimal conditions with minimal runs. Statistical software (e.g., JMP, Minitab) analyzes significance levels and interaction effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
